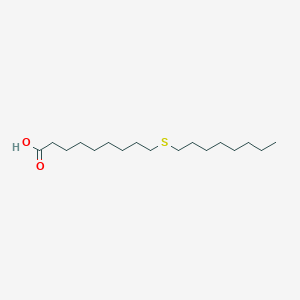

10-Thiastearic acid

Descripción

Propiedades

IUPAC Name |

9-octylsulfanylnonanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O2S/c1-2-3-4-5-9-12-15-20-16-13-10-7-6-8-11-14-17(18)19/h2-16H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMIBNTWPNMKIGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCSCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70146944 | |

| Record name | 10-Thiastearic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70146944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105099-89-6 | |

| Record name | 10-Thiastearic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105099896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-Thiastearic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70146944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 10-Thiastearic Acid: Chemical Properties, Physical Characteristics, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Thiastearic acid, also known by its systematic name 9-(octylthio)-nonanoic acid, is a synthetic, heteroatom-substituted fatty acid analog of stearic acid. In this analog, the methylene (B1212753) group at the 10th position of the stearic acid carbon chain is replaced by a sulfur atom. This modification confers unique biological properties, most notably the inhibition of stearoyl-CoA desaturase (SCD), a critical enzyme in lipid metabolism. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, its biological activity as an SCD inhibitor, and the downstream cellular consequences of this inhibition. Detailed experimental protocols for its synthesis and biological evaluation are also presented, where available in the public domain.

Chemical and Physical Properties

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Systematic Name | 9-(octylthio)-nonanoic acid | [Cayman Chemical, Larodan] |

| Common Name | This compound | [Cayman Chemical, Larodan] |

| CAS Number | 105099-89-6 | [Cayman Chemical, Larodan] |

| Molecular Formula | C₁₇H₃₄O₂S | [Cayman Chemical, Larodan] |

| Molecular Weight | 302.5 g/mol | [Cayman Chemical, Larodan] |

| Appearance | Crystalline solid | [Cayman Chemical] |

| Solubility | DMF: 10 mg/mlDMSO: 10 mg/mlEthanol: 10 mg/mlPBS (pH 7.2): 0.15 mg/ml | [Cayman Chemical] |

| Purity | ≥98% | [Cayman Chemical] |

| Storage | -20°C | [Cayman Chemical] |

| Stability | ≥ 4 years (at -20°C) | [Cayman Chemical] |

| SMILES | CCCCCCCCSCCCCCCCCC(O)=O | [Cayman Chemical] |

| InChI | InChI=1S/C17H34O2S/c1-2-3-4-5-9-12-15-20-16-13-10-7-6-8-11-14-17(18)19/h2-16H2,1H3,(H,18,19) | [Cayman Chemical] |

Note: Experimental data for melting point, boiling point, and spectral characteristics (NMR, IR, Mass Spectrometry) for this compound are not available in the reviewed literature. For comparative purposes, the properties of the parent compound, stearic acid, are well-documented, with a melting point of 69.3 °C and a boiling point of 361 °C. The introduction of the thioether linkage in this compound is expected to influence these properties.

Experimental Protocols

Synthesis of this compound

The primary literature reference for the synthesis of this compound is a 1986 paper by Pascal and Ziering. Unfortunately, the full text of this article could not be retrieved during the literature search for this guide. Therefore, a detailed, step-by-step experimental protocol for its synthesis cannot be provided here.

However, the general chemical name, 9-(octylthio)-nonanoic acid, suggests a synthetic route likely involving the nucleophilic substitution of a terminal haloalkane with an alkylthiol. A plausible synthetic workflow is outlined below.

This proposed synthesis involves the deprotonation of 1-octanethiol by a suitable base to form a thiolate, which then acts as a nucleophile, attacking the electrophilic carbon of 9-bromononanoic acid to form the thioether linkage of this compound.

Biological Evaluation: Stearoyl-CoA Desaturase (SCD) Inhibition Assay

The primary biological activity of this compound is the inhibition of stearoyl-CoA desaturase (SCD). The activity of SCD is typically measured by quantifying the conversion of a radiolabeled saturated fatty acid substrate to its monounsaturated product. A general protocol for a cell-based SCD inhibition assay is provided below, based on methodologies described in the literature.

Objective: To determine the inhibitory effect of this compound on SCD activity in a cellular context.

Materials:

-

Cell line expressing SCD (e.g., HepG2 human hepatoma cells)

-

Cell culture medium and supplements

-

This compound

-

[¹⁴C]-Stearic acid

-

Fatty acid-free bovine serum albumin (BSA)

-

Solvents for lipid extraction (e.g., chloroform, methanol)

-

Thin-layer chromatography (TLC) plates or High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector

-

Scintillation counter

Protocol:

-

Cell Culture: Plate HepG2 cells in multi-well plates and allow them to adhere and reach a suitable confluency.

-

Compound Treatment: Treat the cells with varying concentrations of this compound (and a vehicle control, e.g., DMSO) for a predetermined period (e.g., 24 hours).

-

Radiolabeling: Following treatment, incubate the cells with [¹⁴C]-stearic acid complexed to fatty acid-free BSA for a specific duration (e.g., 4-6 hours).

-

Lipid Extraction: After incubation, wash the cells to remove excess radiolabel and then harvest the cells. Extract the total lipids from the cell lysate using a suitable method, such as the Bligh-Dyer or Folch extraction.

-

Saponification and Esterification: Saponify the extracted lipids to release the fatty acids, and then esterify them to fatty acid methyl esters (FAMEs) for easier analysis.

-

Chromatographic Separation: Separate the resulting [¹⁴C]-stearic acid methyl ester and [¹⁴C]-oleic acid methyl ester using either TLC or reverse-phase HPLC.

-

Quantification: Quantify the radioactivity in the spots or peaks corresponding to stearic acid and oleic acid using a scintillation counter or an in-line radioactivity detector.

-

Data Analysis: Calculate the SCD activity as the percentage of [¹⁴C]-oleic acid relative to the total radioactivity of [¹⁴C]-stearic acid and [¹⁴C]-oleic acid. Determine the IC₅₀ value of this compound by plotting the percentage of inhibition against the log of the inhibitor concentration.

Biological Activity and Signaling Pathways

This compound functions as an inhibitor of stearoyl-CoA desaturase (SCD), a key enzyme in the de novo biosynthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs). Specifically, SCD introduces a double bond at the delta-9 position of fatty acyl-CoAs, converting stearoyl-CoA (18:0) and palmitoyl-CoA (16:0) into oleoyl-CoA (18:1) and palmitoleoyl-CoA (16:1), respectively.

Inhibition of SCD by this compound disrupts the cellular balance of SFAs and MUFAs, leading to an accumulation of SFAs and a depletion of MUFAs. This imbalance has profound effects on cellular function and signaling, ultimately impacting cell proliferation, survival, and metabolism. The downstream consequences of SCD inhibition are particularly relevant in the context of cancer and metabolic diseases, where SCD is often upregulated.

The inhibition of SCD by this compound triggers a cascade of cellular events, including:

-

Induction of Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR): The accumulation of SFAs can lead to lipotoxicity and disrupt the integrity of the ER membrane, causing ER stress and activating the UPR.

-

Inhibition of Pro-Survival Signaling Pathways: SCD inhibition has been shown to suppress the PI3K/Akt signaling pathway, a key regulator of cell growth and survival. This can occur through the modulation of membrane lipid composition, which affects the localization and activity of signaling proteins.

-

Activation of Apoptosis: The combination of ER stress and inhibition of survival pathways can lead to the activation of apoptotic cell death.

-

Modulation of Wnt/β-catenin Signaling: SCD inhibition has been demonstrated to decrease the stability and nuclear translocation of β-catenin, a key transcriptional coactivator in the Wnt signaling pathway, which is often dysregulated in cancer.

The following diagram illustrates the central role of SCD in lipid metabolism and the key signaling pathways affected by its inhibition.

Conclusion

This compound is a valuable research tool for studying the roles of de novo lipogenesis and the specific functions of stearoyl-CoA desaturase in various physiological and pathological processes. Its ability to potently inhibit SCD makes it a relevant compound for investigations in metabolic diseases and oncology. While a comprehensive dataset of its physical and chemical properties is not yet publicly available, its biological activity is well-characterized. Further research to fully elucidate its physicochemical characteristics and to explore its therapeutic potential is warranted. This guide provides a foundational understanding of this compound for professionals in drug development and biomedical research.

An In-Depth Technical Guide to the Mechanism of Action of 10-Thiastearic Acid in Lipid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

10-Thiastearic acid (10-TSA) is a synthetic fatty acid analogue that has garnered significant interest for its potent modulatory effects on lipid metabolism. This technical guide provides a comprehensive overview of the core mechanism of action of 10-TSA, focusing on its role as a powerful inhibitor of stearoyl-CoA desaturase (SCD). By disrupting the synthesis of monounsaturated fatty acids, 10-TSA initiates a cascade of effects that alter cellular lipid composition, influence key metabolic pathways, and suggest therapeutic potential in conditions characterized by dysregulated lipid metabolism. This document consolidates quantitative data, details experimental methodologies for studying its effects, and visualizes the involved signaling pathways to serve as a critical resource for researchers and drug development professionals.

Core Mechanism of Action: Inhibition of Stearoyl-CoA Desaturase (SCD)

The primary and most well-documented mechanism of action of this compound is its potent inhibition of stearoyl-CoA desaturase (SCD), a key enzyme in lipid biosynthesis.[1] SCD is an endoplasmic reticulum-resident enzyme that catalyzes the introduction of the first double bond in the cis-delta-9 position of saturated fatty acyl-CoAs, primarily converting stearoyl-CoA (18:0) and palmitoyl-CoA (16:0) into oleoyl-CoA (18:1) and palmitoleoyl-CoA (16:1), respectively. These monounsaturated fatty acids (MUFAs) are essential components of triglycerides, cholesterol esters, and membrane phospholipids.

10-TSA, a stearic acid analogue where the 10th carbon is replaced by a sulfur atom, acts as a competitive inhibitor of SCD. This inhibitory action has been demonstrated in various cell models, including rat hepatocytes and hepatoma cells, where it significantly reduces the conversion of stearate (B1226849) to oleate (B1233923).[1]

Quantitative Effects on SCD Activity

Studies have demonstrated the potent inhibitory effect of 10-TSA on SCD activity. In rat hepatocytes and hepatoma cells, 10-TSA has been shown to inhibit the desaturation of radiolabeled stearate to oleate by more than 80% at a concentration of 25 µM.[1] While a specific IC50 value for 10-TSA is not widely reported in the public literature, the available data indicates a strong, dose-dependent inhibition of SCD.

Table 1: Effect of Thia Fatty Acids on Stearoyl-CoA Desaturase (SCD) Activity

| Compound | Cell Type | Concentration (µM) | Inhibition of Stearate Desaturation | Reference |

| This compound | Rat Hepatocytes, Hepatoma Cells | 25 | >80% | [1] |

| 3,10-dithia stearic acid | Caco-2 cells | 300 (acute) | Significant reduction in desaturation index |

Downstream Effects on Lipid Metabolism

The inhibition of SCD by 10-TSA leads to a significant shift in the cellular fatty acid profile, which in turn affects the synthesis and composition of complex lipids and influences broader metabolic pathways.

Alterations in Cellular Fatty Acid Composition

By blocking the conversion of saturated fatty acids (SFAs) to monounsaturated fatty acids (MUFAs), 10-TSA treatment leads to an increase in the ratio of SFAs to MUFAs within the cell. This alteration in the SFA/MUFA ratio can have profound effects on the physical properties of cellular membranes, impacting fluidity and the function of membrane-bound proteins.

Impact on Complex Lipid Synthesis

The reduced availability of oleoyl-CoA and palmitoleoyl-CoA, the primary products of SCD, directly impacts the synthesis of major lipid classes:

-

Triglycerides (TGs): As MUFAs are preferentially incorporated into TGs for storage, SCD inhibition by 10-TSA is expected to reduce TG synthesis and accumulation.

-

Cholesterol Esters (CEs): Similar to TGs, the formation of cholesterol esters for storage and transport is dependent on the availability of MUFAs.

-

Phospholipids (PLs): The fatty acid composition of phospholipids, critical components of cellular membranes, is altered, which can affect membrane-dependent signaling pathways.

While direct quantitative data on the effect of 10-TSA on these lipid classes is limited, the known consequences of SCD inhibition strongly suggest a significant impact on their synthesis and composition.

Effects on Fatty Acid Oxidation

The impact of 10-TSA on fatty acid β-oxidation is an area of ongoing investigation. By altering the cellular fatty acid pool, 10-TSA may indirectly influence the rate of fatty acid oxidation. An increase in the intracellular concentration of SFAs, which are less readily oxidized than MUFAs, could potentially lead to cellular stress. However, some studies on stearic acid itself suggest it may promote mitochondrial fusion and fatty acid oxidation. Further research is needed to elucidate the specific effects of 10-TSA on key enzymes of β-oxidation, such as carnitine palmitoyltransferase 1 (CPT1) and acyl-CoA oxidases.

Regulation of Key Transcription Factors

The expression of SCD is tightly regulated by key transcription factors that control lipogenesis, most notably Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and Peroxisome Proliferator-Activated Receptors (PPARs). While direct evidence of 10-TSA's interaction with these transcription factors is not yet established, its mechanism of action is intrinsically linked to these regulatory pathways.

Sterol Regulatory Element-Binding Protein-1c (SREBP-1c)

SREBP-1c is a master transcriptional regulator of genes involved in fatty acid synthesis, including SCD. Insulin signaling is a potent activator of SREBP-1c, promoting its cleavage, nuclear translocation, and subsequent activation of lipogenic gene expression. Polyunsaturated fatty acids are known to suppress SREBP-1c activity. Given that 10-TSA alters the intracellular fatty acid milieu, it is plausible that it could indirectly influence SREBP-1c activity as a feedback mechanism. However, direct studies on the effect of 10-TSA on SREBP-1c processing and nuclear localization are required to confirm this.

Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are nuclear receptors that play a crucial role in regulating lipid and glucose metabolism. PPARα, in particular, is a key regulator of fatty acid oxidation. Some fatty acids and their derivatives can act as ligands for PPARs. While there is no direct evidence showing 10-TSA as a PPARα agonist, the broader class of thia fatty acids has been shown to influence PPARα activity. Further investigation is warranted to determine if 10-TSA directly binds to and activates PPARα, which would have significant implications for its effects on fatty acid catabolism.

Visualizing the Mechanism of Action and Experimental Workflows

To provide a clearer understanding of the complex interactions involved, the following diagrams have been generated using Graphviz (DOT language).

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's mechanism of action.

Stearoyl-CoA Desaturase (SCD) Activity Assay

This protocol is adapted from methodologies used to assess the inhibition of SCD by fatty acid analogues.

Objective: To quantify the inhibitory effect of 10-TSA on the conversion of stearic acid to oleic acid in cultured cells.

Materials:

-

Hepatocytes or hepatoma cells (e.g., HepG2)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

This compound (10-TSA) stock solution (in a suitable solvent like DMSO)

-

[1-¹⁴C]Stearic acid

-

Phosphate-buffered saline (PBS)

-

Lipid extraction solvents (e.g., Chloroform:Methanol, 2:1 v/v)

-

Saponification reagent (e.g., 0.5 M KOH in methanol)

-

High-Performance Liquid Chromatography (HPLC) system with a radiodetector or Thin-Layer Chromatography (TLC) plates and scintillation counter.

Procedure:

-

Cell Culture and Treatment:

-

Plate hepatocytes or hepatoma cells in multi-well plates and grow to near confluency.

-

Pre-incubate the cells with varying concentrations of 10-TSA (e.g., 0, 1, 5, 10, 25, 50 µM) in serum-free medium for a specified time (e.g., 1-4 hours).

-

-

Radiolabeling:

-

Add [1-¹⁴C]Stearic acid (complexed to BSA) to each well to a final concentration of approximately 1 µCi/mL.

-

Incubate for a defined period (e.g., 2-4 hours) to allow for uptake and metabolism.

-

-

Lipid Extraction:

-

Wash the cells twice with cold PBS to remove unincorporated radiolabel.

-

Lyse the cells and extract total lipids using a chloroform:methanol (2:1 v/v) solution.

-

-

Saponification and Fatty Acid Separation:

-

Evaporate the solvent from the lipid extract under a stream of nitrogen.

-

Saponify the lipid residue by adding methanolic KOH and heating at 80°C for 1 hour.

-

Acidify the mixture and extract the free fatty acids with hexane.

-

Separate the fatty acids (stearic acid and oleic acid) using reverse-phase HPLC or argentation TLC.

-

-

Quantification and Data Analysis:

-

Quantify the radioactivity in the stearic acid and oleic acid fractions using a radiodetector (for HPLC) or by scraping the spots from the TLC plate and performing scintillation counting.

-

Calculate the desaturation index as: (Radioactivity in Oleate) / (Radioactivity in Stearate + Radioactivity in Oleate).

-

Plot the desaturation index against the concentration of 10-TSA to determine the dose-response relationship and calculate the IC50 value.

-

Analysis of Cellular Fatty Acid Composition by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the changes in the relative abundance of different fatty acids in cells treated with 10-TSA.

Materials:

-

Cells treated with 10-TSA as described above.

-

Internal standard (e.g., C17:0 or a deuterated fatty acid).

-

Methanol containing 2.5% (v/v) H₂SO₄ (for transesterification).

-

Hexane.

-

Gas chromatograph-mass spectrometer (GC-MS) with a suitable capillary column (e.g., DB-23).

Procedure:

-

Sample Preparation:

-

Harvest and wash the cells treated with 10-TSA.

-

Add a known amount of internal standard to the cell pellet.

-

-

Transesterification:

-

Add methanolic H₂SO₄ to the cell pellet and heat at 80°C for 1-2 hours to convert fatty acids to their fatty acid methyl esters (FAMEs).

-

-

Extraction of FAMEs:

-

After cooling, add water and hexane to the mixture and vortex thoroughly.

-

Centrifuge to separate the phases and collect the upper hexane layer containing the FAMEs.

-

-

GC-MS Analysis:

-

Inject an aliquot of the hexane extract into the GC-MS.

-

Use a temperature program that allows for the separation of different FAMEs.

-

Identify the individual FAMEs based on their retention times and mass spectra compared to known standards.

-

-

Data Analysis:

-

Quantify the peak area of each FAME relative to the internal standard.

-

Calculate the relative percentage of each fatty acid in the total fatty acid pool.

-

Compare the fatty acid profiles of control and 10-TSA-treated cells.

-

Conclusion and Future Directions

This compound is a potent and specific inhibitor of stearoyl-CoA desaturase, the rate-limiting enzyme in the biosynthesis of monounsaturated fatty acids. Its mechanism of action is centered on the disruption of this key metabolic step, leading to significant alterations in the cellular lipidome. While the direct inhibitory effect on SCD is well-established, further research is needed to fully elucidate the downstream consequences on complex lipid synthesis, fatty acid oxidation, and the regulation of key metabolic transcription factors like SREBP-1c and PPARs. The quantitative data and detailed protocols provided in this technical guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of 10-TSA and other SCD inhibitors in metabolic diseases. Future studies should focus on obtaining a precise IC50 value for 10-TSA, conducting comprehensive lipidomic analyses to quantify changes in all lipid classes, and directly assessing the impact of 10-TSA on the activity and expression of SREBP-1c and PPARs. Such investigations will be crucial in translating the promising biochemical properties of this compound into novel therapeutic strategies.

References

The Genesis and Evolution of Thia Fatty Acids: A Technical Guide to Their Discovery, Metabolism, and Cellular Impact

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thia fatty acids, a class of synthetic fatty acid analogues where a methylene (B1212753) group is substituted by a sulfur atom, have emerged as potent modulators of lipid metabolism and cellular signaling. This technical guide provides a comprehensive overview of the discovery and history of thia fatty acid research, detailing their synthesis, metabolic fate, and mechanisms of action. A central focus is placed on tetradecylthioacetic acid (TTA), a well-studied pan-peroxisome proliferator-activated receptor (PPAR) agonist. This document summarizes key quantitative data from pivotal studies, outlines detailed experimental protocols for their investigation, and provides visual representations of critical signaling and metabolic pathways to facilitate a deeper understanding of these intriguing molecules for research and therapeutic development.

A Historical Perspective: From Curiosity to Metabolic Modulators

The journey of fatty acid research began with the foundational work of Michel-Eugène Chevreul, who first characterized fatty acids in the early 19th century[1][2][3]. However, it wasn't until the early 20th century that the essentiality of certain fatty acids in the diet was established, a landmark discovery by George and Mildred Burr in 1929 that revolutionized nutritional science[1][4][5][6]. The chemical synthesis of long-chain thia fatty acids was first reported as early as 1920, initially as chemical curiosities[7]. Their biological significance and potential as pharmacological agents would not be realized for several decades.

The impetus for investigating the metabolic effects of thia fatty acids arose from studies on the hypolipidemic drug Tiadenol[7]. The structure of a key metabolite of Tiadenol, a dicarboxylic acid with sulfur atoms blocking β-oxidation, spurred researchers to synthesize and investigate monocarboxylic 3-thia fatty acids[7]. These early investigations in the latter half of the 20th century revealed the profound effects of these synthetic compounds on lipid metabolism, particularly the 3-thia fatty acid, tetradecylthioacetic acid (TTA)[8]. Research into TTA began to gain momentum in the late 20th century, focusing on its remarkable ability to modulate lipid metabolism, reduce inflammation, and support mitochondrial function[8].

Physicochemical Properties and Synthesis

The substitution of a methylene group with a sulfur atom slightly alters the geometry of the fatty acid chain. The carbon-sulfur bond is approximately 10% longer than a carbon-carbon bond, and the C-S-C bond angle is sharper, leading to a slight protrusion of the sulfur atom from the carbon chain[7]. Despite these subtle structural changes, the chemical properties of thia fatty acids are very similar to their natural counterparts, allowing them to be recognized and activated by cellular enzymes[7][9].

General Synthesis of Thia Fatty Acids

Saturated thia fatty acids are typically synthesized via a nucleophilic substitution reaction.

Experimental Protocol: Synthesis of Saturated Thia Fatty Acids [10]

-

Reactants: An appropriate alkyl bromide (or alkylthiol) and an ω-mercaptocarboxylic acid (or ω-bromocarboxylic acid) are selected based on the desired chain length and position of the sulfur atom.

-

Reaction Conditions: The reaction is typically carried out in an alkaline solution (e.g., sodium ethoxide in ethanol) to facilitate the deprotonation of the thiol, forming a thiolate anion which acts as the nucleophile.

-

Procedure:

-

The mercaptocarboxylic acid is dissolved in the alkaline solution.

-

The alkyl bromide, dissolved in a suitable solvent like ethanol, is added dropwise to the reaction mixture with stirring.

-

The reaction is allowed to proceed, often with gentle heating, for several hours.

-

Reaction progress can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

The solvent is removed under reduced pressure.

-

The residue is acidified (e.g., with HCl) to protonate the carboxylic acid.

-

The thia fatty acid is extracted with an organic solvent (e.g., diethyl ether or hexane).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

The crude product is then purified by recrystallization or chromatography.

-

The Dichotomy of Metabolism: Positional Isomers Dictate Biological Fate

A critical discovery in thia fatty acid research is that the position of the sulfur atom profoundly dictates the molecule's metabolic fate and consequent biological effects[7][9].

-

3-Thia Fatty Acids: These compounds, including the extensively studied TTA, cannot undergo mitochondrial β-oxidation due to the placement of the sulfur atom, which prevents the formation of a double bond between the α and β carbons[7][9]. Instead, they are metabolized via extramitochondrial pathways, including ω-oxidation in the endoplasmic reticulum, followed by peroxisomal β-oxidation of the resulting dicarboxylic acids[7][9].

-

4-Thia Fatty Acids: In contrast, 4-thia fatty acids can undergo the initial steps of mitochondrial β-oxidation. However, this process leads to the formation and accumulation of alkylthioacryloyl-CoA esters, which are potent inhibitors of carnitine palmitoyltransferase II (CPT-II), a key enzyme in fatty acid oxidation[7][9]. This inhibition leads to a shutdown of mitochondrial β-oxidation and can induce fatty liver[7][9].

The opposing metabolic fates of 3- and 4-thia fatty acids are visualized in the following diagram.

Mechanism of Action: The Central Role of PPARs

The pleiotropic effects of 3-thia fatty acids are primarily mediated through their interaction with Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that function as ligand-activated transcription factors[8]. TTA has been identified as a pan-PPAR agonist, meaning it can activate all three PPAR isoforms: PPARα, PPARγ, and PPARβ/δ[11].

Upon binding to a ligand like TTA, PPARs form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription[12][13].

PPARα Activation and Lipid Catabolism

PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle[13][14]. Activation of PPARα by TTA is central to its hypolipidemic effects. It upregulates a suite of genes involved in fatty acid uptake, intracellular transport, and mitochondrial and peroxisomal β-oxidation[14][15][16].

Key PPARα target genes upregulated by 3-thia fatty acids include:

-

Carnitine palmitoyltransferase I and II (CPT-I, CPT-II): Essential for the transport of long-chain fatty acids into the mitochondria[15].

-

Acyl-CoA oxidases (ACOX): The rate-limiting enzymes in peroxisomal β-oxidation[14].

-

Acyl-CoA dehydrogenases (ACADs): Catalyze the initial step of mitochondrial β-oxidation[16].

-

Genes involved in lipoprotein metabolism: such as those for apolipoproteins A-I and A-II, which can influence HDL cholesterol levels[14].

The signaling cascade initiated by TTA binding to PPARα is depicted below.

Quantitative Effects of Thia Fatty Acids on Lipid Metabolism

Numerous studies, primarily in rodent models, have quantified the metabolic effects of TTA. The following tables summarize key findings from representative studies.

Table 1: Effects of TTA on Plasma Lipids in Rats

| Parameter | Treatment Group | Change vs. Control | Reference |

| Plasma Triglycerides | TTA-supplemented diet | ↓ 56% (in VLDL fraction) | [17] |

| Plasma Cholesterol | TTA-supplemented diet | ↓ (Significant reduction) | [17] |

| LDL-Cholesterol | TTA-supplemented diet | ↓ (Significant reduction) | [17] |

| HDL-Cholesterol | TTA-supplemented diet | ↓ (Significant reduction) | [17] |

| Serum Cholesterol | TTA treatment (subchronic) | ↓ (Significant reduction) | [18] |

| Serum Phospholipids | TTA treatment (subchronic) | ↓ (Significant reduction) | [18] |

Table 2: Effects of TTA on Hepatic and Cardiac Enzyme Activities and Gene Expression in Rats

| Tissue | Parameter | Treatment Group | Change vs. Control | Reference |

| Liver | Mitochondrial β-oxidation | TTA-supplemented diet | ↑ (Enhanced) | [19] |

| Liver | Peroxisomal β-oxidation | TTA-supplemented diet | ↑ (Enhanced) | [19] |

| Liver | CPT-II Activity | TTA-supplemented diet (50 wks) | ↑ (Increased) | [11] |

| Liver | Fatty Acyl-CoA Oxidase Activity | TTA-supplemented diet (50 wks) | ↑ (Increased) | [11] |

| Liver | HMG-CoA Reductase Activity | TTA-supplemented diet | ↑ (Stimulated) | [17] |

| Liver | Acox1 mRNA | TTA treatment | ↑ 177% | [18] |

| Liver | Ucp3 mRNA | TTA-supplemented high-fat diet | ↑ >1900-fold | [20] |

| Heart | Fatty Acid β-oxidation | TTA-supplemented diet | ↑ (Enhanced) | [19] |

| Heart | CPT-II Activity | TTA-supplemented diet (50 wks) | ↑ (Increased) | [11] |

| Heart | Fatty Acyl-CoA Oxidase Activity | TTA-supplemented diet (50 wks) | ↑ (Increased) | [11] |

Key Experimental Protocols in Thia Fatty Acid Research

The elucidation of the metabolic effects of thia fatty acids has relied on a variety of experimental techniques. Below are detailed protocols for two key assays.

Measurement of Mitochondrial Fatty Acid β-Oxidation

This protocol is adapted from methods described for measuring fatty acid oxidation in isolated mitochondria or hepatocytes using radiolabeled substrates[21][22][23].

Experimental Workflow

Protocol

-

Isolation of Mitochondria or Hepatocytes: Isolate mitochondria from fresh liver or heart tissue by differential centrifugation, or prepare a suspension of primary hepatocytes via collagenase perfusion.

-

Reaction Buffer Preparation: Prepare an appropriate reaction buffer (e.g., containing KCl, MgCl₂, K₂HPO₄, and HEPES, pH 7.4).

-

Substrate Preparation: Prepare a solution of [1-¹⁴C]palmitic acid complexed to bovine serum albumin (BSA).

-

Assay Procedure:

-

Pre-incubate a known amount of mitochondrial protein or a specific number of hepatocytes with the test compound (e.g., TTA at various concentrations) or vehicle control in the reaction buffer.

-

Initiate the reaction by adding the [¹⁴C]palmitic acid-BSA substrate and cofactors such as L-carnitine and coenzyme A.

-

Incubate the mixture at 37°C with shaking for a defined period (e.g., 15-30 minutes).

-

Terminate the reaction by adding an acid, such as perchloric acid, which precipitates protein and unoxidized fatty acids.

-

-

Separation of Products: Centrifuge the terminated reaction mixture. The supernatant contains the acid-soluble metabolites (ASMs), which include ¹⁴C-labeled acetyl-CoA and Krebs cycle intermediates.

-

Quantification: Measure the radioactivity in an aliquot of the supernatant using a liquid scintillation counter.

-

Data Analysis: Calculate the rate of fatty acid oxidation as nanomoles of ¹⁴C-palmitate converted to ASMs per milligram of protein per minute.

Quantitative Analysis of Gene Expression by RT-qPCR

This protocol outlines the steps to quantify changes in the expression of PPAR target genes in response to thia fatty acid treatment[18][24][25].

-

Cell Culture and Treatment: Culture a suitable cell line (e.g., HepG2 human hepatoma cells) or use primary hepatocytes. Treat the cells with the thia fatty acid of interest (e.g., TTA) or vehicle for a specified duration (e.g., 24 hours).

-

RNA Isolation: Harvest the cells and isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) or a TRIzol-based method. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by gel electrophoresis.

-

cDNA Synthesis: Reverse transcribe a fixed amount of total RNA (e.g., 1 µg) into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

-

Quantitative PCR (qPCR):

-

Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene (e.g., ACOX1, CPT2) and a reference (housekeeping) gene (e.g., GAPDH, ACTB), and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based master mix.

-

Perform the qPCR reaction in a real-time PCR cycler. The thermal cycling protocol typically consists of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) value for each target and reference gene in both treated and control samples.

-

Calculate the change in expression of the target gene relative to the reference gene using the ΔΔCt method.

-

Express the results as fold change in gene expression in the treated group compared to the control group.

-

Conclusion and Future Directions

The discovery and subsequent investigation of thia fatty acids have provided invaluable tools for understanding the intricate regulation of lipid metabolism. From their initial synthesis as simple chemical analogues to their characterization as potent pan-PPAR agonists, the research trajectory highlights a journey of scientific inquiry that has significantly advanced our knowledge of metabolic control. The distinct metabolic fates of positional isomers, such as 3-thia and 4-thia fatty acids, underscore the remarkable specificity of metabolic pathways.

For drug development professionals, TTA and other 3-thia fatty acids represent a class of compounds with demonstrated efficacy in modulating dyslipidemia and other metabolic perturbations in preclinical models. Their mechanism of action, centered on the activation of PPARs, offers a clear molecular target. However, the pleiotropic nature of their effects, including the activation of multiple PPAR isoforms, necessitates careful consideration of potential off-target or unintended consequences in a therapeutic context.

Future research should continue to explore the therapeutic potential of novel thia fatty acid derivatives with improved isoform selectivity and pharmacokinetic profiles. Further elucidation of PPAR-independent effects will also be crucial for a complete understanding of their biological activity. The in-depth technical foundation provided in this guide serves as a resource for researchers and scientists to build upon this fascinating and promising area of metabolic research.

References

- 1. A Brief Journey into the History of and Future Sources and Uses of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fatty acid - Wikipedia [en.wikipedia.org]

- 3. History | Cyberlipid [cyberlipid.gerli.com]

- 4. Discovering essential fatty acids [asbmb.org]

- 5. Discovery of essential fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Metabolic effects of thia fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thia fatty acids, metabolism and metabolic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Long-term treatment with the pan-PPAR agonist tetradecylthioacetic acid or fish oil is associated with increased cardiac content of n-3 fatty acids in rat - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. karger.com [karger.com]

- 14. Frontiers | PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases [frontiersin.org]

- 15. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pnas.org [pnas.org]

- 17. Long-term effect of tetradecylthioacetic acid: a study on plasma lipid profile and fatty acid composition and oxidation in different rat organs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Lipid-Lowering Effects of Tetradecylthioacetic Acid in Antipsychotic-Exposed, Female Rats: Challenges with Long-Term Treatment | PLOS One [journals.plos.org]

- 19. genemedics.com [genemedics.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Measurement of β-oxidation capacity of biological samples by respirometry: a review of principles and substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Quantitative analysis of gene expression changes in response to genotoxic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. A quantitative model of transcription factor–activated gene expression - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 10-Thiastearic Acid as a Stearoyl-CoA Desaturase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stearoyl-CoA Desaturase (SCD) is a critical enzyme in lipid metabolism, catalyzing the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs).[1] Its isoforms, particularly SCD1, are implicated in a variety of metabolic diseases, including obesity, diabetes, and cancer, making them a significant target for therapeutic intervention.[2][3][4] This document provides a comprehensive technical overview of 10-Thiastearic acid (10-TSA), a sulfur-containing fatty acid analogue, and its function as a potent inhibitor of SCD. We will explore its mechanism of action, present quantitative inhibition data, detail relevant experimental protocols, and visualize key pathways and workflows to support further research and drug development efforts.

Introduction to Stearoyl-CoA Desaturase (SCD)

Stearoyl-CoA Desaturase is an endoplasmic reticulum-bound enzyme that introduces a cis-double bond in the delta-9 position of fatty acyl-CoAs.[1] Its preferred substrates are palmitoyl-CoA and stearoyl-CoA, which are converted to palmitoleoyl-CoA and oleoyl-CoA, respectively. These MUFAs are essential components for the synthesis of complex lipids such as triglycerides, cholesterol esters, and membrane phospholipids.

The ratio of SFAs to MUFAs is crucial for maintaining cellular homeostasis, affecting cell membrane fluidity and signal transduction. Dysregulation of SCD activity, particularly SCD1, has been linked to numerous pathologies. Elevated SCD1 expression is correlated with obesity and insulin (B600854) resistance, while its deficiency can protect against these conditions. Furthermore, SCD1 is abnormally expressed in various cancers and plays a role in tumor growth and survival, making it a compelling oncologic target.

This compound: A Potent SCD Inhibitor

This compound (10-TSA) is a fatty acid analogue where a sulfur atom replaces the methylene (B1212753) group at the 10th position of the carbon chain. This substitution is key to its inhibitory activity. As a heteroatom-substituted fatty acid, 10-TSA has been shown to modulate the desaturation and elongation of fatty acids. It is recognized as a strong inhibitor of SCD and serves as a valuable chemical tool for studying the physiological and pathological roles of MUFA biosynthesis.

Mechanism of Action

The inhibitory action of 10-TSA is based on its function as a substrate analogue. Following its entry into the cell, 10-TSA is converted to its coenzyme A ester, 10-thia stearoyl-CoA, by acyl-CoA synthetase. This molecule is then recognized by the SCD enzyme as a substrate. While 10-thia stearoyl-CoA can bind effectively to the enzyme's active site, the presence of the sulfur atom at the 10-position prevents the delta-9 desaturation reaction from proceeding. This results in potent competitive inhibition of the enzyme, leading to a decrease in MUFA synthesis and an accumulation of SFAs.

Quantitative Inhibition Data

Studies in rat hepatocytes and hepatoma cells have demonstrated the potent inhibitory effect of 10-TSA on SCD activity.

| Compound | Concentration | Cell Type | % Inhibition of Stearate Desaturation | Reference |

| This compound | 25 µM | Rat Hepatocytes, Hepatoma Cells | > 80% | |

| 9-Thiastearic Acid | Equimolar w/ Substrate | Microsomes | ~ 75% |

Downstream Cellular Effects of SCD Inhibition

Inhibiting SCD with 10-TSA triggers a cascade of cellular events stemming from the altered SFA/MUFA ratio. The accumulation of SFAs and depletion of MUFAs can lead to increased membrane rigidity and induce endoplasmic reticulum (ER) stress. This condition activates the Unfolded Protein Response (UPR), a signaling pathway designed to restore ER homeostasis. However, excessive or prolonged UPR can switch from a pro-survival to a pro-apoptotic signal, leading to programmed cell death. This mechanism is particularly relevant in cancer cells, which often exhibit elevated SCD1 expression and are more vulnerable to lipotoxicity induced by SFA accumulation.

Experimental Protocols

Cell-Based Stearoyl-CoA Desaturase (SCD) Inhibition Assay

This protocol describes a common method for measuring SCD activity in a cell-based format by tracing the conversion of radiolabeled stearic acid to oleic acid.

Materials:

-

HepatG2, Morris hepatoma 7800 C1, or other relevant cell line expressing SCD.

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.

-

This compound (and other test inhibitors).

-

[1-¹⁴C]-Stearic Acid (radiolabeled tracer).

-

DMSO (vehicle control).

-

Phosphate-buffered saline (PBS).

-

Lipid extraction solvent (e.g., Hexane:Isopropanol 3:2 v/v).

-

Thin Layer Chromatography (TLC) plates (silica gel).

-

TLC developing solvent (e.g., Heptane:Isopropyl ether:Acetic acid 60:40:4 v/v/v).

-

Scintillation counter and scintillation fluid.

Procedure:

-

Cell Seeding: Plate cells (e.g., HepG2) in 12-well or 24-well plates and grow to ~80-90% confluency.

-

Compound Treatment: Prepare serial dilutions of 10-TSA and other test compounds in serum-free medium. Remove growth medium from cells, wash with PBS, and add the medium containing the test compounds or DMSO vehicle control. Incubate for a predetermined time (e.g., 1-4 hours).

-

Radiolabeling: Add [1-¹⁴C]-Stearic Acid (complexed to BSA) to each well to a final concentration of ~1-2 µCi/mL.

-

Incubation: Incubate the cells for 4 hours at 37°C in a CO₂ incubator.

-

Lipid Extraction:

-

Terminate the reaction by aspirating the medium.

-

Wash the cell monolayer twice with cold PBS.

-

Add the hexane:isopropanol solvent mixture to each well to extract total lipids. Scrape cells and collect the solvent.

-

-

Lipid Saponification and Derivatization (Optional but recommended): Dry the lipid extract under nitrogen, saponify with methanolic KOH, and then methylate with BF₃-methanol to form fatty acid methyl esters (FAMEs).

-

Separation: Spot the extracted lipids or FAMEs onto a TLC plate. Develop the plate in the appropriate solvent system to separate stearic acid from oleic acid.

-

Quantification:

-

Visualize the spots (e.g., with iodine vapor).

-

Scrape the silica (B1680970) corresponding to the stearic acid and oleic acid spots into separate scintillation vials.

-

Add scintillation fluid and measure the radioactivity (counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis:

-

Calculate the SCD activity as the ratio of radioactivity in the oleic acid fraction to the total radioactivity in both stearic and oleic acid fractions: Activity Index = CPM_Oleate / (CPM_Oleate + CPM_Stearate).

-

Calculate the percent inhibition relative to the vehicle control.

-

Plot percent inhibition against compound concentration to determine the IC₅₀ value.

-

Therapeutic Potential and Applications

The role of SCD1 in metabolic diseases and cancer has spurred significant interest in developing inhibitors for therapeutic use. While many synthetic small molecules are in development, 10-TSA remains a critical research tool. Its hypolipidemic effect makes it useful for evaluating new anti-obesity therapeutics. By elucidating the downstream consequences of SCD inhibition in various disease models, 10-TSA helps validate SCD as a drug target and provides a benchmark against which novel inhibitors can be compared. The development of liver-selective SCD inhibitors is a key area of focus to mitigate potential side effects observed with systemic inhibition.

Conclusion

This compound is a powerful and specific inhibitor of Stearoyl-CoA Desaturase. Its mechanism as a substrate analogue that binds to but cannot be processed by the enzyme is well-understood. By blocking the production of MUFAs, 10-TSA alters cellular lipid composition, inducing ER stress and apoptosis, particularly in SCD-dependent cancer cells. The data and protocols presented in this guide offer a solid foundation for researchers and drug developers aiming to explore the therapeutic potential of targeting SCD in metabolic diseases and oncology.

References

Potential Therapeutic Applications of 10-Thiastearic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Thiastearic acid, a sulfur-containing fatty acid analogue, has emerged as a molecule of interest with significant potential in therapeutic applications. Its primary mechanism of action involves the potent and specific inhibition of stearoyl-CoA desaturase (SCD), a critical enzyme in lipid metabolism. This inhibition disrupts the conversion of saturated fatty acids into monounsaturated fatty acids, leading to a cascade of downstream effects with implications for metabolic disorders, infectious diseases, and oncology. This technical guide provides a comprehensive overview of the current understanding of this compound, including its mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols, and an exploration of the signaling pathways it modulates.

Introduction

Stearoyl-CoA desaturase (SCD) is a key enzyme that catalyzes the synthesis of monounsaturated fatty acids (MUFAs), primarily oleate (B1233923) (18:1) and palmitoleate (B1233929) (16:1), from their saturated fatty acid (SFA) precursors, stearoyl-CoA and palmitoyl-CoA, respectively. The ratio of SFAs to MUFAs is crucial for maintaining cellular membrane fluidity, lipid signaling, and overall metabolic homeostasis. Dysregulation of SCD activity has been implicated in a range of pathologies, including metabolic syndrome, obesity, cancer, and infectious diseases.

This compound, a synthetic fatty acid analogue where the 10th carbon is replaced by a sulfur atom, acts as a potent inhibitor of SCD. By mimicking the natural substrate, stearic acid, it binds to the enzyme but cannot be desaturated, leading to competitive inhibition. This targeted inhibition makes this compound a valuable tool for studying the physiological roles of SCD and a promising candidate for therapeutic development.

Mechanism of Action: Inhibition of Stearoyl-CoA Desaturase

The primary molecular target of this compound is the enzyme stearoyl-CoA desaturase (SCD). SCD is an iron-containing enzyme located in the endoplasmic reticulum that introduces a double bond at the delta-9 position of long-chain fatty acyl-CoAs.

This compound functions as a competitive inhibitor of SCD. Its structural similarity to stearic acid allows it to bind to the active site of the enzyme. However, the presence of the sulfur atom at the 10-position prevents the desaturation reaction from occurring. This leads to a reduction in the production of monounsaturated fatty acids.

The inhibition of SCD by this compound has been demonstrated in various cell types. Notably, in rat hepatocytes and hepatoma cells, this compound inhibits the desaturation of radiolabeled stearate (B1226849) to oleate by more than 80% at a concentration of 25 µM[1].

Quantitative Data on SCD Inhibition

| Compound | Cell Type | Assay Method | Concentration | % Inhibition | Reference |

| This compound | Rat Hepatocytes | Radiolabeled stearate conversion | 25 µM | >80% | [1] |

| This compound | Hepatoma Cells | Radiolabeled stearate conversion | 25 µM | >80% | [1] |

Potential Therapeutic Applications

The ability of this compound to modulate lipid metabolism through SCD inhibition opens up several potential therapeutic avenues.

Metabolic Disorders

The hypolipidemic effect of this compound makes it a potential candidate for the treatment of metabolic disorders such as obesity and dyslipidemia. By inhibiting the synthesis of MUFAs, which are essential for the formation of triglycerides and cholesterol esters, this compound can help to reduce lipid accumulation. While direct in vivo studies on this compound in animal models of obesity are limited, studies on stearic acid-rich diets in mice have shown a reduction in visceral adipose tissue[2][3]. This suggests that modulating the SFA/MUFA ratio, a key effect of this compound, can have beneficial effects on fat distribution and overall metabolic health.

Leishmaniasis

Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. Studies have shown that this compound exhibits significant growth-inhibitory effects against Leishmania promastigotes[4][5]. The parasite's membrane composition is crucial for its survival, and the disruption of fatty acid metabolism by this compound is a promising strategy for anti-leishmanial drug development. This compound strongly inhibits the growth of Leishmania tropica and Leishmania donovani strains[4]. This effect is attributed to the inhibition of both dihydrosterculic acid biosynthesis and fatty acid desaturation in the parasite[4].

Oncology

Dysregulated lipid metabolism is increasingly recognized as a hallmark of cancer. Cancer cells often exhibit increased de novo fatty acid synthesis and a higher ratio of MUFAs to SFAs, which is associated with increased membrane fluidity, cell proliferation, and resistance to apoptosis. Inhibition of SCD1 has been shown to induce apoptosis in cancer cells and suppress tumor growth. While direct studies on the anti-cancer effects of this compound are yet to be extensively reported, its potent SCD inhibitory activity suggests it could be a valuable tool in cancer research and a potential lead compound for the development of novel anti-cancer therapies.

Signaling Pathways Modulated by this compound

The inhibition of SCD by this compound leads to an accumulation of saturated fatty acids and a depletion of monounsaturated fatty acids, which in turn modulates several key signaling pathways.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Some studies suggest that saturated fatty acids, such as stearic acid, can inhibit the PI3K/Akt signaling pathway[6]. By increasing the intracellular concentration of SFAs, this compound may therefore exert anti-proliferative effects through the downregulation of this pathway.

Figure 1: Proposed modulation of the PI3K/Akt pathway by this compound.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway plays a critical role in embryonic development and tissue homeostasis, and its aberrant activation is linked to various cancers. Recent studies have indicated that SCD activity is required for the secretion and signaling of Wnt ligands. By inhibiting SCD, this compound could potentially disrupt Wnt/β-catenin signaling, thereby inhibiting the proliferation of cancer cells that are dependent on this pathway.

Figure 2: Potential disruption of Wnt/β-catenin signaling by this compound.

Unfolded Protein Response (UPR)

The accumulation of saturated fatty acids in the endoplasmic reticulum (ER) can lead to ER stress and the activation of the Unfolded Protein Response (UPR). The UPR is a cellular stress response that aims to restore ER homeostasis, but prolonged activation can trigger apoptosis. By inhibiting SCD and causing an accumulation of SFAs, this compound may induce ER stress and activate the pro-apoptotic arms of the UPR in cancer cells, contributing to its potential anti-cancer activity.

Figure 3: Induction of the Unfolded Protein Response by this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved following the methods described by Pascal and Ziering (1986). The general strategy involves the nucleophilic substitution of a haloalkanoic acid ester with an alkylthiol.

-

Materials: 9-Bromononanoic acid, 1-Octanethiol (B94742), Sodium hydride, Dimethylformamide (DMF), Diethyl ether, Hydrochloric acid, Magnesium sulfate.

-

Procedure:

-

A solution of 1-octanethiol in anhydrous DMF is added dropwise to a stirred suspension of sodium hydride in anhydrous DMF under a nitrogen atmosphere.

-

The mixture is stirred at room temperature for 1 hour.

-

A solution of methyl 9-bromononanoate in anhydrous DMF is added dropwise, and the reaction mixture is stirred at room temperature overnight.

-

The reaction is quenched by the slow addition of water, and the mixture is extracted with diethyl ether.

-

The organic layer is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The resulting methyl 10-thiastearate is then hydrolyzed to this compound using a standard procedure with potassium hydroxide (B78521) in methanol (B129727), followed by acidification with hydrochloric acid.

-

The final product is purified by recrystallization or chromatography.

-

Stearoyl-CoA Desaturase Activity Assay

The activity of SCD can be measured by monitoring the conversion of radiolabeled stearoyl-CoA to oleoyl-CoA.

-

Cell Culture and Treatment: Rat hepatocytes or hepatoma cells (e.g., HepG2) are cultured in appropriate media. Cells are treated with various concentrations of this compound or vehicle control for a specified period.

-

Assay Procedure:

-

After treatment, the cells are incubated with [1-¹⁴C]stearic acid complexed to fatty acid-free bovine serum albumin (BSA).

-

The incubation is stopped by the addition of a mixture of chloroform (B151607) and methanol to extract the total lipids.

-

The lipid extract is saponified to release the fatty acids.

-

The fatty acids are then methylated to form fatty acid methyl esters (FAMEs).

-

The FAMEs are separated by argentation thin-layer chromatography (Ag-TLC) or high-performance liquid chromatography (HPLC).

-

The bands or peaks corresponding to stearic acid and oleic acid are scraped or collected, and the radioactivity is quantified by liquid scintillation counting.

-

SCD activity is expressed as the percentage of [¹⁴C]stearic acid converted to [¹⁴C]oleic acid.

-

Leishmania Growth Inhibition Assay

-

Parasite Culture: Leishmania promastigotes are cultured in a suitable medium (e.g., M199) supplemented with fetal bovine serum.

-

Assay Procedure:

-

Promastigotes in the logarithmic growth phase are seeded into 96-well plates.

-

The parasites are treated with serial dilutions of this compound or a vehicle control.

-

The plates are incubated at the appropriate temperature (e.g., 26°C) for a period of 48 to 72 hours.

-

Parasite viability can be assessed using several methods:

-

Direct Counting: Using a hemocytometer under a microscope.

-

MTT Assay: A colorimetric assay that measures metabolic activity.

-

Resazurin Assay: A fluorometric assay that measures cell viability.

-

-

The concentration of this compound that inhibits parasite growth by 50% (IC50) is calculated from the dose-response curve.

-

Conclusion and Future Directions

This compound represents a promising pharmacological tool and a potential therapeutic agent due to its potent and specific inhibition of stearoyl-CoA desaturase. The disruption of lipid metabolism by this molecule has demonstrated potential in the context of metabolic disorders and leishmaniasis, with a strong rationale for its investigation in oncology.

Future research should focus on several key areas:

-

Pharmacokinetic and Pharmacodynamic Studies: In-depth in vivo studies are required to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, as well as its efficacy and safety in animal models of disease.

-

Elucidation of Downstream Mechanisms: Further investigation is needed to fully delineate the specific signaling pathways modulated by this compound in different cell types and disease contexts.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of additional analogues of this compound could lead to the development of even more potent and selective SCD inhibitors with improved pharmacological properties.

-

Clinical Translation: Should preclinical studies prove successful, the progression of this compound or its derivatives into clinical trials for relevant indications would be the ultimate goal.

References

- 1. researchgate.net [researchgate.net]

- 2. Dietary Stearic Acid Leads to a Reduction of Visceral Adipose Tissue in Athymic Nude Mice | PLOS One [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. Effects of thiastearic acids on growth and on dihydrosterculic acid and other phospholipid fatty acyl groups of Leishmania promastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Genetic and Chemical Evaluation of Trypanosoma brucei Oleate Desaturase as a Candidate Drug Target - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stearic acid suppresses mammary gland development by inhibiting PI3K/Akt signaling pathway through GPR120 in pubertal mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Physicochemical Landscape of 10-Thiastearic Acid: A Technical Guide to Solubility and Stability

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Solubility and Stability of 10-Thiastearic Acid

This in-depth technical guide provides a thorough examination of the solubility and stability of this compound, a heteroatom-substituted fatty acid with significant potential in therapeutic applications, particularly for its hypolipidemic effects. This document serves as a crucial resource for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visual representations of key processes to facilitate its use in research and formulation.

Introduction to this compound

This compound, a synthetic analog of stearic acid where the 10th carbon is replaced by a sulfur atom, has garnered interest for its biological activities. It is known to inhibit the desaturation of stearate (B1226849) to oleate, a key step in lipid metabolism. This mechanism is associated with a hypolipidemic effect, making it a valuable tool in the development of new anti-obesity and metabolic disorder therapeutics. A comprehensive understanding of its solubility and stability is paramount for its effective formulation and application in both in vitro and in vivo studies.

Solubility Profile of this compound

The solubility of this compound has been determined in a range of common organic solvents and an aqueous buffer. The data is summarized in the table below. Additionally, to provide a broader perspective on its solubility characteristics, data for its close structural analog, stearic acid, in other relevant organic solvents is also presented.

| Solvent | This compound Solubility (mg/mL) | Stearic Acid Solubility ( g/100g solvent) at 30°C (approx.) |

| Dimethylformamide (DMF) | 10[1] | - |

| Dimethyl sulfoxide (B87167) (DMSO) | 10[1] | - |

| Ethanol | 10[1] | 2.33[2][3][4][5][6] |

| PBS (pH 7.2) | 0.15[1] | Insoluble |

| Methanol | - | 0.65[2][3][4][5][6] |

| Ethyl Acetate | - | 5.85[2][3][4][5][6] |

| Acetone | - | 1.98[2][3][4][5][6] |

| Tetrahydrofuran (THF) | - | Soluble (>10 mg/mL)[7][8] |

| Acetonitrile (B52724) | - | Soluble (>10 mg/mL)[7][8] |

Note: The solubility of stearic acid is temperature-dependent. The provided values are for approximate comparison.

The data indicates that this compound exhibits good solubility in polar aprotic solvents like DMF and DMSO, as well as in ethanol. Its solubility is significantly lower in aqueous media, which is typical for long-chain fatty acids. The sulfur atom in the alkyl chain appears to slightly increase its polarity compared to stearic acid, potentially influencing its solubility in certain solvents.

Stability of this compound

While specific chemical stability studies on this compound are not extensively available in public literature, its stability can be inferred from its chemical structure and the known stability of similar fatty acids. The primary degradation pathways for fatty acids include oxidation and hydrolysis. The presence of the thioether linkage in this compound introduces a site susceptible to oxidation, potentially forming sulfoxides and sulfones.

A general stability statement indicates that this compound is stable for at least four years when stored at -20°C. However, for formulation development and defining storage conditions, a comprehensive stability assessment under various stress conditions is essential.

Experimental Protocols

Solubility Determination (Shake-Flask Method)

This protocol describes the determination of the thermodynamic solubility of this compound in a given solvent.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle. Centrifuge or filter the suspension to obtain a clear, saturated solution.

-

Quantification: Accurately dilute an aliquot of the saturated solution with a suitable solvent. Analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or Mass Spectrometry).

-

Calculation: Calculate the solubility in mg/mL or other appropriate units based on the measured concentration and the dilution factor.

Stability Indicating Method Development and Forced Degradation Studies

This protocol outlines a systematic approach to developing a stability-indicating analytical method and performing forced degradation studies to understand the degradation pathways of this compound. The goal of forced degradation is to generate degradation products to a level of 5-20%.[9][10][11][12]

A. Method Development (HPLC):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a suitable wavelength (e.g., 210 nm) or Mass Spectrometry for higher specificity.

-

Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

B. Forced Degradation Studies:

-

Acid Hydrolysis: Dissolve this compound in a suitable solvent and expose it to an acidic solution (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Expose the compound to a basic solution (e.g., 0.1 M NaOH) at an elevated temperature.

-

Oxidative Degradation: Treat the compound with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).

-

Photostability: Expose the solid compound and its solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

-

Analysis: At specified time points, analyze the stressed samples using the developed stability-indicating HPLC method. Monitor for the appearance of degradation products and the decrease in the parent compound's peak area.

Visualizations

The following diagrams illustrate key experimental workflows and potential biological pathways relevant to this compound.

Caption: Workflow for determining the thermodynamic solubility of this compound.

Caption: Workflow for conducting forced degradation studies on this compound.

Caption: Potential metabolic and degradation pathways for thia fatty acids.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. The presented data and protocols are intended to aid researchers in the effective handling, formulation, and analysis of this promising therapeutic agent. Further specific studies are warranted to fully elucidate its physicochemical properties and to establish a comprehensive stability profile under various pharmaceutically relevant conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. scienceasia.org [scienceasia.org]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Solubility of stearic acid in various organic solvents and its prediction using non-ideal solution models | Semantic Scholar [semanticscholar.org]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. shodex.com [shodex.com]

- 8. shodexhplc.com [shodexhplc.com]

- 9. medcraveonline.com [medcraveonline.com]

- 10. scispace.com [scispace.com]

- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 12. biopharminternational.com [biopharminternational.com]

A Technical Guide to Heteroatom-Substituted Fatty Acids in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty acids are fundamental biological molecules, serving as essential components of cell membranes, critical energy sources, and precursors for a vast array of signaling molecules. The strategic incorporation of heteroatoms—such as nitrogen, oxygen, sulfur, or halogens—into the carbon backbone of fatty acids creates novel chemical entities with profoundly altered physicochemical properties and biological activities. These modifications can enhance metabolic stability, modulate protein-lipid interactions, and introduce new functionalities, making heteroatom-substituted fatty acids a compelling class of molecules for drug development. Their applications are diverse, with demonstrated potential as anticancer, antimicrobial, and anti-inflammatory agents, primarily through the targeted inhibition of key enzymes and modulation of critical signaling pathways. This guide provides a comprehensive review of the synthesis, biological evaluation, and mechanisms of action for key classes of heteroatom-substituted fatty acids.

Synthesis of Heteroatom-Substituted Fatty Acids

The synthesis of modified fatty acids often leverages the inherent reactivity of the native fatty acid structure, such as the double bonds in unsaturated fatty acids or the carboxylic acid group.

Nitrogen-Substituted Fatty Acids

Nitrogen can be incorporated in various forms, including nitro groups, azides, and as part of heterocyclic rings.

Nitrated fatty acids are formed endogenously and possess anti-inflammatory signaling properties. Their synthesis can be achieved through several methods. The nitroselenation/nitromercuration approach provides a mixture of regioisomers.[1]

Experimental Protocol: Nitroselenation/Nitromercuration Synthesis of Nitro-Oleic Acid [1][2]

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., Argon), dissolve oleic acid (1 eq.), mercury (II) chloride (HgCl₂, 1.4 eq.), phenylselenyl bromide (PhSeBr, 1.3 eq.), and sodium nitrite (B80452) (NaNO₂, 2.4 eq.) in a 1:1 mixture of tetrahydrofuran (B95107) (THF) and acetonitrile.

-

Reaction: Stir the mixture vigorously in the dark at room temperature for 12 hours.

-

Oxidation: Cool the reaction mixture in an ice bath. Add 30-33% hydrogen peroxide (H₂O₂) dropwise and continue stirring for 1 hour.

-

Extraction: Perform a liquid-liquid extraction with hexane. Wash the organic phase with a saturated sodium chloride (brine) solution, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and evaporate the solvent under reduced pressure.

-

Purification: Purify the resulting crude product, a mixture of 9-nitro and 10-nitro-oleic acid regioisomers, by flash column chromatography on silica (B1680970) gel using a hexane/diethyl ether/acetic acid mobile phase (e.g., 80:20:0.5 v/v/v).[2] Monitor fractions by thin-layer chromatography (TLC).

Azido (B1232118) fatty acids are versatile intermediates for bioconjugation via "click chemistry." They can be readily synthesized from corresponding bromo-fatty acids and subsequently converted to triazoles.[3][4]

Experimental Protocol: Synthesis of ω-Azido Fatty Acids [4]

-

Reaction: Dissolve the corresponding ω-bromo-fatty acid in a suitable solvent like dimethylformamide (DMF).

-

Nucleophilic Substitution: Add sodium azide (B81097) (NaN₃) to the solution and heat the reaction mixture (e.g., at 60-80 °C) for several hours until TLC or GC-MS indicates completion of the reaction.

-

Workup: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The crude azido fatty acid can be purified by column chromatography if necessary.

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) [3]

-

Reaction Mixture: In water, dissolve the azido fatty acid (1 eq.) and a terminal alkyne (1 eq.).

-

Catalyst Addition: Add copper(II) sulfate (CuSO₄, e.g., 0.1 eq.) and sodium ascorbate (B8700270) (e.g., 0.2 eq.) to the mixture.

-

Reaction: Stir the reaction at room temperature. The reaction is often complete within a few hours.

-

Purification: The resulting 1,2,3-triazole-containing fatty acid can be purified by crystallization or column chromatography.

Sulfur-Substituted Fatty Acids

The thiol-ene reaction is a highly efficient "click" reaction for creating carbon-sulfur bonds by reacting a thiol with a double bond, such as the one in oleic acid.[5][6]

Experimental Protocol: Thiol-Ene Synthesis of a Thioether Fatty Acid [5]

-

Reactant Mixture: In a suitable reaction vessel, mix high oleic sunflower oil (or oleic acid) with a thiol, such as 2-mercaptoethanol. A molar ratio of thiol to double bonds of 3:1 can be used to ensure complete conversion. The reaction can often be performed neat (without solvent).

-

Initiation: Irradiate the mixture with UV light (e.g., 254 nm) at room temperature with stirring. A photoinitiator is typically used but the reaction can proceed without one.

-

Monitoring: Follow the course of the reaction by ¹H NMR, observing the disappearance of the vinyl proton signals around 5.3 ppm.

-

Purification: After the reaction is complete, remove the excess thiol by solvent extraction or vacuum distillation to yield the thioether-substituted fatty acid derivative.

Halogen-Substituted Fatty Acids (e.g., 2-Bromopalmitate)

Halogenated fatty acids, particularly α-halogenated variants like 2-bromopalmitate, are widely used as chemical probes and enzyme inhibitors.

Experimental Protocol: Synthesis of 2-Bromopalmitate (Conceptual Outline based on Hell-Volhard-Zelinsky reaction)

-

Activation: Treat palmitic acid with a phosphorus trihalide, such as phosphorus tribromide (PBr₃), to form the acyl bromide.

-

α-Bromination: Add elemental bromine (Br₂) to the reaction mixture. The acyl bromide tautomerizes to an enol, which then reacts with the bromine to install a bromine atom at the α-carbon.

-

Hydrolysis: Carefully quench the reaction with water. The α-bromo acyl bromide is hydrolyzed back to the carboxylic acid, yielding 2-bromopalmitic acid.

-

Purification: The product is then purified, typically by recrystallization.

Oxygen-Substituted Fatty Acids

Oxygen can be introduced as hydroxyl or epoxy groups, significantly altering the polarity and biological function of the fatty acid.

2-Hydroxyoleic acid is a synthetic fatty acid with potent anticancer properties.[2]

Experimental Protocol: Synthesis of 2-Hydroxyoleic Acid [2]

-

Deprotonation: Dissolve oleic acid (1 eq.) in dry tetrahydrofuran (THF). Add 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU, 1.1 eq.) followed by the dropwise addition of lithium diisopropylamide (LDA, 2.4 eq.) at room temperature. Heat the mixture to 50-55 °C for 30 minutes to form the dianion.

-

Oxygenation: Cool the solution to room temperature and bubble oxygen gas through the mixture for 30 minutes.

-

Quenching and Extraction: Quench the reaction with aqueous HCl (e.g., 3 M). Remove the THF under reduced pressure and extract the aqueous mixture with a solvent like dichloromethane (B109758) (DCM).

-